CHK-336: A Technical Guide on the Mechanism of Action of a First-in-Class LDHA Inhibitor
CHK-336: A Technical Guide on the Mechanism of Action of a First-in-Class LDHA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CHK-336 is a first-in-class, orally bioavailable, and liver-targeted small molecule inhibitor of lactate dehydrogenase A (LDHA). Developed by Chinook Therapeutics (a Novartis company), CHK-336 is under investigation for the treatment of primary hyperoxaluria (PH), a group of rare genetic disorders characterized by the overproduction of oxalate. By selectively inhibiting the final, committed step in hepatic oxalate synthesis, CHK-336 presents a promising therapeutic strategy for all forms of primary hyperoxaluria. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to CHK-336.
Introduction to Primary Hyperoxaluria and the Therapeutic Rationale for LDHA Inhibition
Primary hyperoxalurias are autosomal recessive disorders resulting from mutations in genes encoding enzymes involved in glyoxylate metabolism.[1] This leads to excessive endogenous production of oxalate in the liver. The subsequent increase in urinary oxalate excretion can lead to the formation of calcium oxalate crystals, recurrent kidney stones, nephrocalcinosis, and progressive kidney damage, often culminating in end-stage renal disease.[2]
Lactate dehydrogenase A (LDHA) catalyzes the conversion of glyoxylate to oxalate, which is the final and irreversible step in the hepatic oxalate synthesis pathway.[1][2] As such, inhibition of LDHA represents a key therapeutic target to reduce oxalate production and thereby mitigate the pathology of all three types of primary hyperoxaluria (PH1, PH2, and PH3).[1]
CHK-336: A Potent and Selective LDHA Inhibitor
CHK-336 was identified as a potent and selective inhibitor of human LDHA.[2] Its development was guided by a strategy to achieve high potency for the target enzyme while ensuring liver-specific delivery to maximize efficacy and minimize systemic exposure.
Biochemical and Cellular Activity
CHK-336 demonstrates potent inhibition of the LDHA enzyme and its activity in cellular assays across multiple species.[2] The available quantitative data on its inhibitory activity are summarized in the table below.
| Assay Type | Target | Species | IC50 | Reference |
| Enzymatic Assay | Lactate Dehydrogenase A (LDHA) | Human | <1 nM | [3] |
| Cellular Assay | Lactate Production | Mouse (Primary Hepatocytes) | <100 nM | [3] |
Table 1: In Vitro Inhibitory Activity of CHK-336
Mechanism of Action: From Systemic Administration to Hepatic Target Engagement
The mechanism of action of CHK-336 involves a multi-step process that begins with oral administration and culminates in the specific inhibition of LDHA within hepatocytes.
Liver-Targeted Delivery
A key feature of CHK-336 is its engineered liver-targeted distribution.[4] This is achieved through two primary mechanisms:
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Organic Anion Transporting Polypeptide (OATP) Uptake: CHK-336 is a substrate for OATP transporters, which are highly expressed on the basolateral membrane of hepatocytes.[2] This active transport mechanism facilitates the efficient uptake of CHK-336 from the bloodstream into the liver.
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Target-Mediated Drug Disposition (TMDD): Evidence suggests that CHK-336 exhibits a long half-life in the liver due to its tight binding to the abundant LDHA protein.[1] This phenomenon, known as target-mediated drug disposition, contributes to sustained target engagement within the hepatocyte.[1] In LDHA-knockout mice, for instance, liver concentrations of CHK-336 were found to be 10-fold lower 24 hours after dosing compared to wild-type mice, highlighting the importance of target binding for its hepatic retention.[1]
Inhibition of Hepatic Oxalate Synthesis
Once inside the hepatocytes, CHK-336 directly inhibits LDHA, blocking the conversion of glyoxylate to oxalate. This leads to a reduction in the total hepatic production of oxalate.
Figure 1: Mechanism of CHK-336 Action. CHK-336 is actively transported into hepatocytes via OATP transporters. Inside the cell, it inhibits LDHA, thereby blocking the conversion of glyoxylate to oxalate.
Preclinical Efficacy
The efficacy of CHK-336 in reducing oxalate production has been demonstrated in various preclinical models.
In Vivo Pharmacodynamics: ¹³C₂-Glycolate Tracer Model
A ¹³C₂-glycolate stable isotope tracer model was utilized to demonstrate the pharmacodynamic effect of CHK-336 in vivo.[2] Administration of ¹³C₂-glycolate allows for the direct measurement of its conversion to ¹³C₂-oxalate, providing a clear readout of LDHA activity. In a rat pharmacodynamic model, CHK-336 demonstrated a dose-dependent inhibition of the conversion of ¹³C₂-glycolate to ¹³C₂-oxalate.[2]
Efficacy in Mouse Models of Primary Hyperoxaluria
CHK-336 has shown significant efficacy in mouse models of both PH1 and PH2.[1]
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PH1 Model (Agxt knockout): In a mouse model of primary hyperoxaluria type 1 (Agxt knockout), low, once-daily oral doses of CHK-336 resulted in robust and dose-dependent reductions in urinary oxalate, bringing the levels down to the normal range.[2]
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PH2 Model (Grhpr knockout): Treatment with CHK-336 for seven days also led to a significant reduction in urinary oxalate in a mouse model of primary hyperoxaluria type 2 (Grhpr knockout).[2]
While specific quantitative data from these preclinical studies are not publicly available, the consistent reports from Chinook Therapeutics indicate a promising efficacy profile for CHK-336 in preclinical settings.
Clinical Development
A Phase 1 clinical trial (NCT05367661) was initiated in April 2022 to evaluate the safety, tolerability, and pharmacokinetics of CHK-336 in healthy volunteers.[1]
Phase 1 Study Design
The study was a randomized, double-blind, placebo-controlled trial with single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[5]
| Cohort | Dosing Regimen |
| Single Ascending Dose (SAD) | Single doses ranging from 15 mg to 500 mg |
| Multiple Ascending Dose (MAD) | Daily doses up to 60 mg for 14 days |
Table 2: Phase 1 Clinical Trial Dosing Cohorts for CHK-336
Clinical Findings and Proof-of-Mechanism
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Safety and Tolerability: CHK-336 was generally well-tolerated in single doses up to 500 mg and in multiple doses up to 60 mg for 14 days.[1]
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Pharmacokinetics: The pharmacokinetic profile of CHK-336 was shown to be supportive of once-daily dosing.[1]
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Proof-of-Mechanism: The use of a ¹³C₂-glycolate tracer in the clinical trial established proof-of-mechanism, demonstrating that CHK-336 effectively blocks hepatic oxalate production in humans.[1]
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Adverse Events: The clinical trial was voluntarily paused in April 2023 following a serious adverse event of anaphylaxis in a participant in the 125 mg multiple ascending dose cohort.[1][6]
Experimental Protocols
Detailed, specific protocols for the preclinical and clinical studies of CHK-336 are not publicly available. However, based on standard methodologies in the field, the following provides an overview of the likely experimental approaches.
LDHA Enzymatic Inhibition Assay (General Protocol)
This assay would be used to determine the in vitro potency of CHK-336 against the LDHA enzyme.
Figure 2: General Workflow for an LDHA Enzymatic Inhibition Assay.
In Vivo Efficacy Study in a PH Mouse Model (General Protocol)
This type of study would be conducted to assess the ability of CHK-336 to reduce urinary oxalate excretion in a disease-relevant animal model.
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Animal Model: Utilize a genetically modified mouse model of primary hyperoxaluria (e.g., Agxt knockout for PH1).
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Acclimation and Baseline Measurement: House mice in metabolic cages to allow for accurate urine collection. Collect 24-hour urine samples at baseline to determine initial urinary oxalate levels.
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Dosing: Administer CHK-336 or vehicle control orally once daily for a specified period (e.g., 7 days).
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Urine Collection: Collect 24-hour urine samples at various time points during the treatment period.
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Sample Analysis: Analyze urine samples for oxalate and creatinine concentrations using methods such as high-performance liquid chromatography (HPLC) or mass spectrometry.
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Data Analysis: Normalize urinary oxalate to creatinine to account for variations in urine output. Compare oxalate excretion in the CHK-336 treated groups to the vehicle control group to determine the percentage reduction.
Summary and Future Directions
CHK-336 is a potent, selective, and liver-targeted inhibitor of LDHA that has demonstrated a clear mechanism of action and promising preclinical efficacy for the treatment of primary hyperoxaluria. The establishment of proof-of-mechanism in a Phase 1 clinical trial further validates its therapeutic potential. While the clinical development is currently paused due to a serious adverse event, the scientific rationale for LDHA inhibition in primary hyperoxaluria remains strong. Further investigation into the cause of the adverse event will be crucial in determining the future development path for CHK-336 or other molecules in its class. The data gathered to date provide a solid foundation for the continued exploration of this therapeutic strategy for patients with primary hyperoxaluria.
References
- 1. American Society of Nephrology | Kidney Week - Abstract Details (2020) [asn-online.org]
- 2. Characterization of CHK-336, A First-in-Class, Liver-Targeted, Small-Molecule Lactate Dehydrogenase Inhibitor for Hyperoxaluria Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chinook Therapeutics Presents Data from CHK-336 Phase 1 Trial in Healthy Volunteers and New Insights into the Role of Failed Repair in Chronic Kidney Disease at the 60th European Renal Association (ERA) Congress - BioSpace [biospace.com]
- 4. Chinook Therapeutics Announces Initiation of Phase 1 Healthy Volunteer Trial of CHK-336, a First-in-Class LDHA Inhibitor to Treat Hyperoxalurias | KDNY Stock News [stocktitan.net]
- 5. Chinook reports data from Phase I trial of CHK-336 [clinicaltrialsarena.com]
- 6. Chinook Therapeutics Announces Voluntary Pause in Dosing of CHK-336 in Ongoing Phase 1 Clinical Trial in Healthy Volunteers | KDNY Stock News [stocktitan.net]
